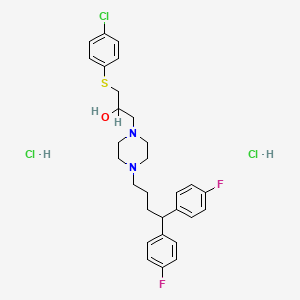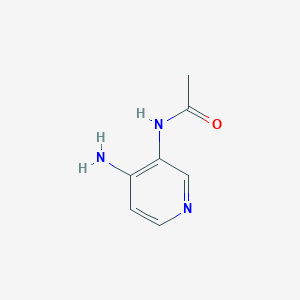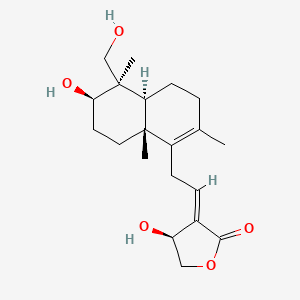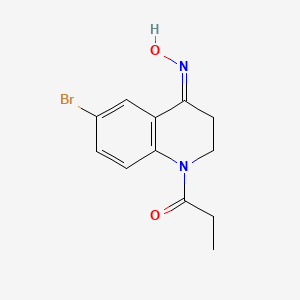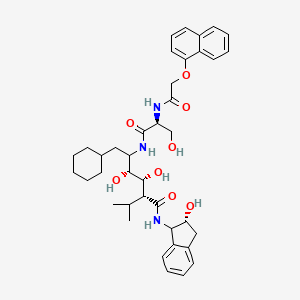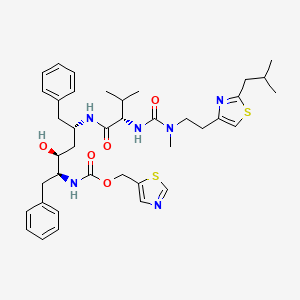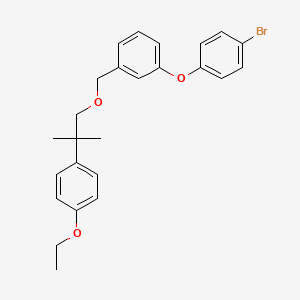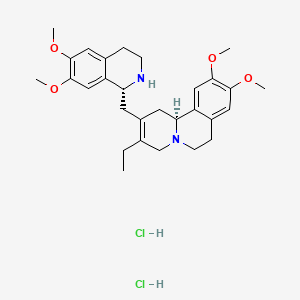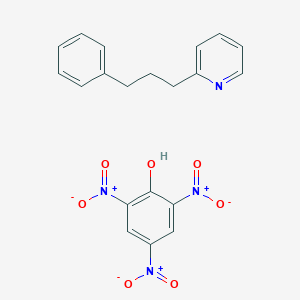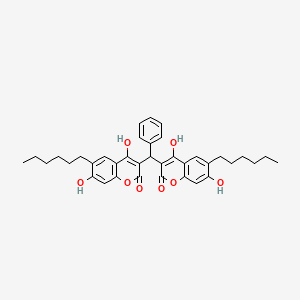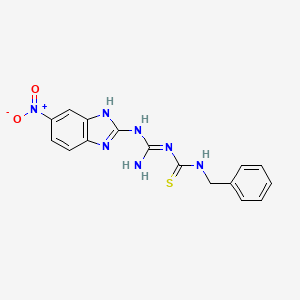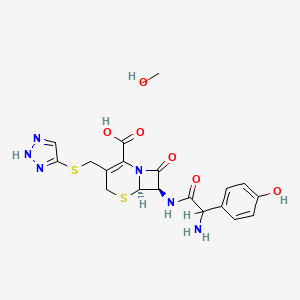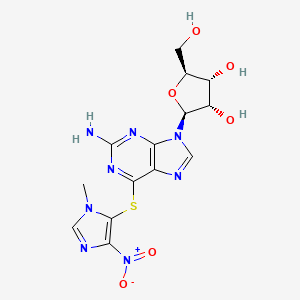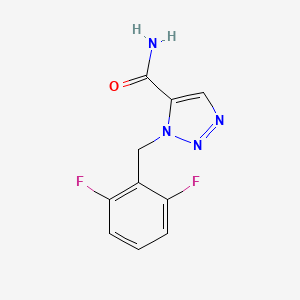
Rufinamide-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rufinamide-5-carboxamide is a triazole derivative known for its anticonvulsant properties. It is primarily used in the treatment of seizure disorders, particularly Lennox-Gastaut Syndrome, a severe form of childhood epilepsy . This compound stabilizes neuronal membranes by prolonging the inactive state of voltage-gated sodium channels, thereby preventing the spread of seizure activity .
准备方法
Synthetic Routes and Reaction Conditions
Rufinamide-5-carboxamide is synthesized through a 1,3-dipolar cycloaddition reaction, starting from commercially available benzyl bromides . The process involves reacting 2,6-difluorobenzyl azide with propiolic acid in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This acid is then esterified and treated with ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis platforms and efficient purification techniques such as crystallization from a mixture of polar aprotic solvents with water or alcohol .
化学反应分析
Types of Reactions
Rufinamide-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and various substituted triazole compounds .
科学研究应用
Rufinamide-5-carboxamide has a wide range of scientific research applications:
作用机制
Rufinamide-5-carboxamide exerts its effects by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity . It also inhibits the action of metabotropic glutamate receptor 5, preventing the production of glutamate, a neurotransmitter involved in seizure activity .
相似化合物的比较
Similar Compounds
Lamotrigine: Another anticonvulsant that stabilizes neuronal membranes by inhibiting sodium channels.
Topiramate: A compound that enhances the activity of gamma-aminobutyric acid (GABA) and inhibits sodium channels.
Levetiracetam: An anticonvulsant that binds to synaptic vesicle protein 2A, modulating neurotransmitter release.
Uniqueness
Rufinamide-5-carboxamide is unique in its specific action on voltage-gated sodium channels and its ability to inhibit metabotropic glutamate receptor 5. This dual mechanism of action makes it particularly effective in treating Lennox-Gastaut Syndrome .
属性
CAS 编号 |
1622904-99-7 |
|---|---|
分子式 |
C10H8F2N4O |
分子量 |
238.19 g/mol |
IUPAC 名称 |
3-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)5-16-9(10(13)17)4-14-15-16/h1-4H,5H2,(H2,13,17) |
InChI 键 |
ZBAVQEMRPMTLRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CN2C(=CN=N2)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


